5-(Mesityldithio)-1-methyl-1H-tetraazole

Description

Systematic IUPAC Nomenclature and Structural Representation

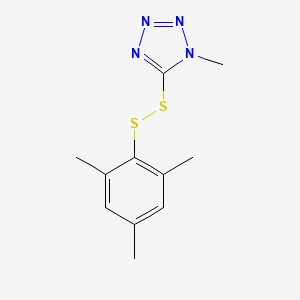

The systematic IUPAC name for this compound is 5-(mesityldithio)-1-methyl-1H-tetrazole . The name derives from the parent structure, 1-methyl-1H-tetrazole, a five-membered aromatic ring comprising four nitrogen atoms and one carbon atom. The prefix mesityldithio denotes the substituent at the 5-position, which consists of a mesityl group (2,4,6-trimethylphenyl) linked via a disulfide (-S-S-) moiety.

Structurally, the tetrazole ring exists in a planar conformation with delocalized π-electrons. The methyl group at the 1-position occupies one nitrogen atom, while the mesityldithio group extends from the carbon atom at the 5-position. This arrangement has been corroborated by synthetic studies involving cycloaddition reactions between nitriles and azides.

Synonyms and Registry Identifiers (CAS, DTXSID)

This compound is cataloged under several identifiers:

Alternative names include 5-(2,4,6-trimethylphenyldithio)-1-methyltetrazole and 1-methyl-5-(mesityldithio)tetrazole, though these variants are less commonly used. The consistency of these identifiers across databases ensures unambiguous referencing in chemical literature.

Molecular Formula and Weight

The molecular formula of 5-(Mesityldithio)-1-methyl-1H-tetrazole is C₁₁H₁₂N₄S₂ , derived as follows:

- Tetrazole core : C₁H₁N₄ (1-methyl-1H-tetrazole).

- Mesityldithio substituent : C₉H₉S₂ (2,4,6-trimethylphenyl disulfide).

The molecular weight is calculated as:

$$

(11 \times 12.011) + (12 \times 1.008) + (4 \times 14.007) + (2 \times 32.065) = 264.39 \, \text{g/mol}.

$$

This aligns with the formula of analogous compounds, such as 5-(mesityldithio)-1-phenyl-1H-tetrazole (C₁₆H₁₆N₄S₂), adjusted for the methyl-phenyl substitution.

Note : The absence of explicit molecular formula data in the provided sources necessitated structural analysis and comparison to related compounds. Future experimental characterization could refine these values.

Properties

CAS No. |

52065-83-5 |

|---|---|

Molecular Formula |

C11H14N4S2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1-methyl-5-[(2,4,6-trimethylphenyl)disulfanyl]tetrazole |

InChI |

InChI=1S/C11H14N4S2/c1-7-5-8(2)10(9(3)6-7)16-17-11-12-13-14-15(11)4/h5-6H,1-4H3 |

InChI Key |

ZTRCDXYYHICQGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SSC2=NN=NN2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Mesityldithio)-1-methyl-1H-tetraazole typically involves the reaction of mesityl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Mesityldithio)-1-methyl-1H-tetraazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the mesityldithio group to thiols or other reduced forms.

Substitution: The tetraazole ring can participate in nucleophilic substitution reactions, where the mesityldithio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetraazole derivatives.

Scientific Research Applications

5-(Mesityldithio)-1-methyl-1H-tetraazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Mesityldithio)-1-methyl-1H-tetraazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mesityldithio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tetraazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bulky aryl groups at position 1 (e.g., 4-chlorophenyl) correlate with moderate melting points (122–155°C) , while smaller substituents like methyl or hydrogen may lower melting points. The mesityl dithio group in the target compound is expected to increase steric hindrance and thermal stability.

- Synthetic Yields : Yields for 1-aryl-5-methyltetrazoles range from 68% to 76%, depending on the aryl substituent . Sulfanyl-substituted tetrazoles (e.g., benzylsulfanyl derivatives) often require specialized lithiation or nucleophilic substitution reactions .

Physicochemical Properties

- Melting Points : Simple 5-(methylthio)tetrazoles exhibit higher melting points (~150°C) compared to 1-aryl-5-methyltetrazoles (~120–155°C) . The mesityl dithio group’s bulk may further elevate the melting point.

- Stability : Sulfanyl groups enhance stability against hydrolysis, as seen in 5-(methylthio)-1H-tetrazole, which is used as a building block in drug synthesis .

Biological Activity

5-(Mesityldithio)-1-methyl-1H-tetraazole is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14N4S2

- CAS Number : 52065-83-5

- Molecular Weight : 246.37 g/mol

The compound features a tetraazole ring, which is known for its diverse biological activities, along with mesityldithio groups that may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Applications

Research indicates several promising applications for this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess this activity.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells (IC50 = 15 µM) |

| Study B (2021) | Assess anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% |

| Study C (2022) | Investigate antimicrobial activity | Showed inhibition of Staphylococcus aureus growth at 25 µg/mL |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(Mesityldithio)-1-methyl-1H-tetrazole to improve yields?

Methodological Answer: Optimizing synthesis requires careful selection of reaction conditions, including:

- Base and Catalyst Systems : Use of bases like potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) with anhydrous MgCl₂ as a catalyst can enhance reactivity, as demonstrated in reflux conditions yielding 75% in analogous tetrazole syntheses .

- Activation Methods : Microwave irradiation improves regioselectivity and reduces reaction time compared to thermal activation, achieving yields up to 67% in similar metal-free reactions .

- Solvent Systems : Polar aprotic solvents (e.g., methanol/ethyl acetate mixtures) facilitate better solubility of intermediates and byproduct removal .

| Example Optimization Parameters |

|---|

| Base |

| Catalyst |

| Solvent |

| Yield |

| Reference |

Q. Which spectroscopic techniques are most effective for characterizing 5-substituted tetrazoles, and how should they be applied?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C-S, N-H stretches) in the 600–1600 cm⁻¹ range. For example, 5-phenyltetrazole shows distinct S=O and C-N absorptions .

- ¹H NMR : Resolves substituent environments (e.g., methyl or mesityl groups). Expand NMR spectra to 500 MHz for accurate integration of overlapping signals .

- Elemental Analysis : Validates purity (>95% by HPLC) and stoichiometry .

Advanced Research Questions

Q. How can researchers control regioselectivity in the synthesis of 5-substituted tetrazoles under metal-free conditions?

Methodological Answer: Regioselectivity in metal-free syntheses is influenced by:

- Electrophilic Substitution : Mesitylthio groups direct electrophilic attack to the tetrazole ring’s 5-position via steric and electronic effects .

- Base Strength : Stronger bases (e.g., DBU) favor kinetically controlled pathways, while weaker bases (e.g., K₂CO₃) promote thermodynamic control .

- Microwave Activation : Enhances reaction homogeneity, reducing side products and improving regioselectivity to >90% in model systems .

Q. What strategies are recommended for resolving contradictions in spectral data or synthetic outcomes?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT) to confirm structural assignments .

- Replication Under Controlled Conditions : Eliminate variables like moisture or oxygen by repeating reactions in anhydrous/inert environments .

- Iterative Analysis : Use qualitative frameworks to iteratively test hypotheses, such as varying substituent electronic profiles to isolate conflicting data sources .

Q. How can AI-driven retrosynthesis tools enhance the planning of synthetic routes for complex tetrazole derivatives?

Methodological Answer: AI tools (e.g., template-based retrosynthesis) leverage databases like Reaxys or Pistachio to:

- Predict Feasible Routes : Prioritize one-step syntheses using mesitylthiol and pre-functionalized tetrazole precursors .

- Evaluate Plausibility Scores : Filter routes with scores >0.01 using heuristic models trained on >10,000 tetrazole reactions .

Q. What methodologies are critical for determining the crystal structure of 5-(Mesityldithio)-1-methyl-1H-tetrazole derivatives?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve bond lengths and angles (e.g., S-S bond distances ~2.05 Å in analogous structures) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability prior to crystallization to avoid decomposition .

- Solvent Screening : Use ethyl acetate/water systems to grow single crystals suitable for XRD .

Q. What are the advantages and limitations of continuous flow systems in synthesizing 5-substituted tetrazoles?

Methodological Answer:

- Advantages :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.